molecular formula C9H7BrCl2O2 B8725278 Methyl 2-(3,4-dichlorophenyl)-2-bromoacetate

Methyl 2-(3,4-dichlorophenyl)-2-bromoacetate

Cat. No. B8725278
M. Wt: 297.96 g/mol
InChI Key: GJCPCGAKJFTMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3,4-dichlorophenyl)-2-bromoacetate is a useful research compound. Its molecular formula is C9H7BrCl2O2 and its molecular weight is 297.96 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-(3,4-dichlorophenyl)-2-bromoacetate

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

methyl 2-bromo-2-(3,4-dichlorophenyl)acetate

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3

InChI Key

GJCPCGAKJFTMFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-bromosuccinimide (116 g, 1.4 equivalent amounts) was added to a 1,2-dichloroethane (320 mL) solution of methyl 2-(3,4-dichlorophenyl)acetate (106.8 g, 0.446 mol) at room temperature, followed by heating to 85° C. To this solution, a 1,2-dichloroethane (22.6 mL) solution of benzoyl peroxide (2.26 g, 2.0 mol %) was dropwise added dividedly 10 times every 10 minutes, followed by stirring at 85° C. for 3 hours. The reaction solution was cooled to room temperature, sequentially washed with a 2M sodium hydroxide aqueous solution, a mixed liquid of water-sodium thiosulfate aqueous solution (2:1, (v/v)), a saturated ammonium chloride aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to give the desired product as a brown oil (142 g, yield: 103%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step Two
Quantity
22.6 mL
Type
solvent
Reaction Step Two
Yield
103%

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